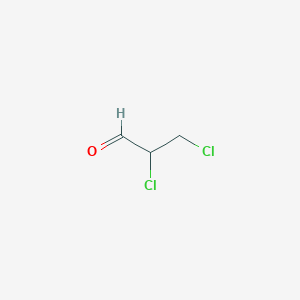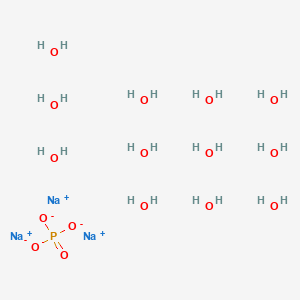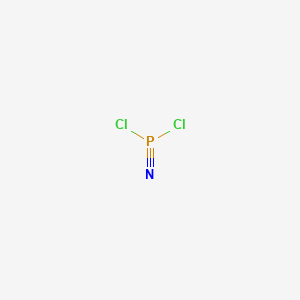
2,3-二氯丙醛
描述
2,3-Dichloropropionaldehyde is a chemical compound with the formula C3H4Cl2O. It has a molecular weight of 126.969 . It’s also known by other names such as 2,3-dichloropropanal .
Synthesis Analysis
The synthesis of 2,3-Dichloropropionaldehyde can be achieved through the conversion of 1,2,3-trichloropropane. This conversion is facilitated by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase . The reaction pathway indicates that 1,2,3-trichloropropane is initially oxidized to 2,3-dichloropropionaldehyde and 1,3-dichloroacetone, depending on whether oxygen insertion occurred on the C-3 or C-2 carbon of 1,2,3,-trichloropropane .Molecular Structure Analysis
The molecular structure of 2,3-Dichloropropionaldehyde can be represented by the InChI string: InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloropropionaldehyde include a molecular weight of 126.969 . More detailed properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .科学研究应用
化学性质和制备
2,3-二氯丙醛是一种通过其分子式C3H4Cl2O确定的化合物。它是一种无色液体,不在商业上可获得,通常是通过将干燥的氯气以控制的温度通入纯丙烯醛中制备的。该试剂易聚合,建议新鲜制备以获得最佳效果。这种化合物经历缩合反应、烯反应和1,2-加成,并用作α-氯代亚硝酮的前体(Petrzilka, 2001)。
合成和化学应用
- 同丙炔醇和烯炔烃的生产:2,3-二氯丙醛在通过钯催化的过程合成4-取代同丙炔醇和5-烯-3-炔-1-醇中发挥作用(Umaña & Cabezas, 2017)。
- 立体选择性合成:在有机合成中,它有助于立体选择性地创建2-氨基四氢呋喃,这对DNA和RNA的核心结构很重要(Benfatti, de Nanteuil, & Waser, 2012)。
- 羰基化合物的保护:它参与在碱性条件下羰基化合物的缩醛化反应,作为保护环状缩醛中羰基的方法(Barbasiewicz & Mąkosza, 2006)。
环境和生物相关性
- 大气反应和环境影响:2,3-二氯丙醛被研究其在大气反应中的作用,特别是在作为杀虫剂熏蒸剂时的影响(Tuazon, Atkinson, Winer, & Pitts, 1984)。
- 食品化学和污染物:它在食品化学领域进行了研究,特别是作为热处理食品中的污染物及其毒理学方面的研究(Jędrkiewicz, Kupska, Głowacz, Gromadzka, & Namieśnik, 2016)。
在材料科学中的潜在应用
- 增强明胶基膜:研究已探讨其在复合明胶基膜中作为生物交联剂的用途,展示了其在增强这些材料的机械和屏障性能方面的实用性(Wang, Wang, Hong, & Zhou, 2021)。
安全和危害
In terms of safety and hazards, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 2,3-Dichloropropionaldehyde . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
2,3-dichloropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKUJREXIKAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906137 | |
| Record name | 2,3-Dichloropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropropanal | |
CAS RN |
10140-89-3 | |
| Record name | 2,3-Dichloropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10140-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROPROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2J64S05F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)





![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)


![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)